3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide
描述
The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide features a fused heterocyclic core comprising thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one. Key structural elements include:
- A 4-butyl group on the triazolo-pyrimidinone ring, enhancing lipophilicity.
- A propanamide linker connected to a 4-ethoxyphenyl moiety, which introduces steric bulk and electron-donating properties.
Its synthesis likely involves condensation of thieno-triazolo-pyrimidinone intermediates with functionalized propanamide derivatives.
属性
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-5-13-26-21(29)20-17(12-14-31-20)27-18(24-25-22(26)27)10-11-19(28)23-15-6-8-16(9-7-15)30-4-2/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUHBSAHSBLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares the target compound with two close analogs:
Key Observations:
- Lipophilicity : The target compound’s 4-ethoxy group likely increases logP compared to the 4-methyl analog (logP = 3.5) , though exact data is unavailable. The chlorine and sulfur in the acetamide analog may further elevate logP, impacting membrane permeability.
- Solubility : The ethoxy group’s polarity could marginally improve aqueous solubility over the methyl variant, but its steric bulk may offset this. The sulfanyl-acetamide analog’s higher polar surface area (~90 Ų) suggests lower cell permeability .
- Stereochemistry : All listed compounds are achiral , simplifying synthesis and avoiding enantiomer-specific activity issues.
常见问题
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for synthesizing 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide?
- Methodology : The synthesis involves multi-step organic reactions, including cyclocondensation of thieno-triazolo-pyrimidine precursors with propanamide derivatives. Critical steps include:
- Ring formation : Using reagents like sodium hypochlorite for oxidative cyclization under ethanol reflux .
- Substituent introduction : Alkylation or acylation reactions to attach the butyl and ethoxyphenyl groups, optimized via temperature control (60–80°C) and solvent selection (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : A combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring conformation .
- LC-MS : Validates molecular weight and detects impurities .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the crystalline state .
Q. What experimental models are used to assess its biological activity?
- Methodology :
- In vitro assays : Antifungal activity tested via microdilution against Fusarium spp., with IC50 values calculated .
- Cell-based studies : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7) using MTT assays .
- Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound’s efficacy?
- Methodology :
- Systematic substitution : Modifying the butyl chain length or ethoxyphenyl group to evaluate effects on bioactivity. For example, replacing the butyl group with shorter alkyl chains reduces antifungal potency .
- Bioisosteric replacement : Substituting the thieno-triazolo core with quinazoline analogs to enhance metabolic stability .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., the triazolo-pyrimidine carbonyl) using software like Schrödinger .
Q. How can contradictory data in biological activity or synthesis yields be resolved?
- Methodology :
- Controlled replication : Repeating experiments under standardized conditions (e.g., solvent purity, temperature gradients) .
- Orthogonal assays : Confirming antifungal activity via both agar diffusion and broth microdilution to rule out false positives .
- Computational validation : Molecular dynamics simulations to assess binding consistency across experimental setups .
Q. What computational approaches are used to predict target interactions and off-target effects?
- Methodology :
- Molecular docking : AutoDock Vina or Glide to predict binding affinity for kinases or cytochrome P450 enzymes .
- ADMET prediction : Tools like SwissADME to forecast solubility, permeability, and toxicity risks .
- Network pharmacology : Mapping compound-target-disease networks to identify unintended pathways .
Q. How are stability and degradation profiles characterized under physiological conditions?
- Methodology :
- Forced degradation studies : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions, followed by HPLC to monitor degradation products .
- Accelerated stability testing : Storing at 40°C/75% RH for 6 months to simulate long-term stability .
- Metabolite identification : LC-MS/MS to detect hepatic metabolites in microsomal assays .
Q. What strategies ensure reproducibility in multi-step synthesis across laboratories?
- Methodology :
- Detailed reaction logs : Documenting exact stoichiometry, solvent batches, and stirring rates .
- Intermediate characterization : NMR and MS data for all synthetic intermediates to confirm consistency .
- Collaborative validation : Independent synthesis in separate labs using shared protocols to identify critical variables (e.g., humidity sensitivity) .
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